(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide
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Overview
Description
Preparation Methods
The synthesis of EP-01492 involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
EP-01492, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Scientific Research Applications
EP-01492 has several scientific research applications:
Mechanism of Action
EP-01492 exerts its effects by binding to the ghrelin receptor, thereby blocking the action of ghrelin. This inhibition can reduce appetite and food intake, making it a potential treatment for obesity. Additionally, cortistatin has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds to EP-01492 include other ghrelin antagonists such as:
Macrocyclic modulators of the ghrelin receptor: These compounds are also being explored for their potential in treating metabolic and endocrine disorders.
Properties
Molecular Formula |
C31H38N4O3 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide |
InChI |
InChI=1S/C31H38N4O3/c1-31(2,32)19-11-16-27(36)34(4)26(21-22-17-18-23-12-9-10-15-25(23)20-22)30(38)35(5)28(29(37)33-3)24-13-7-6-8-14-24/h6-18,20,26,28H,19,21,32H2,1-5H3,(H,33,37)/b16-11+/t26-,28-/m1/s1 |
InChI Key |
DPTDDSCCZNKDBZ-JABCAPRSSA-N |
Isomeric SMILES |
CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](C3=CC=CC=C3)C(=O)NC)N |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(C3=CC=CC=C3)C(=O)NC)N |
Origin of Product |
United States |
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